molecular formula C5H3N3O2 B1359092 5-Nitro-1H-pyrrole-2-carbonitrile CAS No. 67903-53-1

5-Nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B1359092
CAS No.: 67903-53-1
M. Wt: 137.1 g/mol
InChI Key: ZVVCRSWBCOBPKF-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gas-Phase Basicity and Protonation

5-Nitro-1H-pyrrole-2-carbonitrile and its derivatives, as part of nitro derivatives of pyrrole, exhibit interesting behaviors in gas-phase basicity and protonation. Studies have shown that while pyrrole and furan act as carbon bases in the gas phase, their nitro derivatives tend to protonate preferentially on the nitro group. This behavior contrasts with 1H-tetrazole and its 5-nitro derivative, which protonate preferentially on the ring (Esseffar et al., 2002).

Corrosion Inhibition

This compound derivatives have been explored for their corrosion inhibition properties. Studies have revealed that certain derivatives effectively inhibit mild steel corrosion in acidic environments by adsorbing onto the metal surface. These derivatives act as anodic type inhibitors, and their efficiency increases with concentration (Verma et al., 2015).

Structural Behavior and Anion Binding

Some nitrophenyl derivatives of pyrrole 2,5-diamides, which include structures related to this compound, exhibit unique structural behavior and anion binding properties. These compounds can undergo deprotonation in the presence of certain anions, leading to a color change, which is an interesting aspect for potential applications in sensing technologies (Camiolo et al., 2003).

Enhanced Charge-Storage Performance in Nanoporous Carbon Electrodes

Nitrogen-heteroatom configurations, which include pyrrole-based structures, have been manipulated to enhance the charge-storage performance of nanoporous carbon electrodes. These modifications significantly impact the specific surface area, pore size, and wettability of activated carbon, contributing to improved performance in supercapacitors (Sutarsis et al., 2020).

Insecticidal Agents

Derivatives of this compound have been synthesized and tested as potential insecticidal agents. These compounds exhibit high efficacy against certain insect types, suggesting their potential use in agricultural and pest control applications (Abdelhamid et al., 2022).

Metallo-β-Lactamase Inhibitors

2-Aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related structure to this compound, has been studied for its role as a metallo-β-lactamase inhibitor. These compounds show potential in combating antibiotic resistance by inhibiting enzymes that confer resistance to beta-lactam antibiotics (McGeary et al., 2017).

Mechanism of Action

The mechanism of action of 5-Nitro-1H-pyrrole-2-carbonitrile is not clearly recognized . Further studies are required to elucidate its biological activity and potential applications.

Safety and Hazards

5-Nitro-1H-pyrrole-2-carbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-3-4-1-2-5(7-4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVCRSWBCOBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614258
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67903-53-1
Record name 5-Nitro-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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